1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile CAS number and physical properties
1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(6-bromopyridin-2-yl)cyclopropanecarbonitrile, a heterocyclic compound of increasing interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, and key synthetic considerations. Furthermore, it explores the strategic importance of the constituent 6-bromopyridine and cyclopropanecarbonitrile moieties in modern drug design, supported by established synthetic protocols and characterization data. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Importance of Substituted Pyridines and Cyclopropyl Moieties in Drug Discovery
The pursuit of novel chemical entities with enhanced pharmacological profiles is a cornerstone of modern drug discovery.[1] Within this landscape, the strategic incorporation of specific structural motifs can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties. 1-(6-Bromopyridin-2-yl)cyclopropanecarbonitrile stands as a prime example of a molecule that combines two such privileged scaffolds: a substituted pyridine ring and a cyclopropylnitrile group.
The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals, valued for its ability to engage in critical hydrogen bonding and other non-covalent interactions with biological targets.[2] The bromo-substituent at the 6-position offers a versatile handle for further synthetic elaboration through various cross-coupling reactions, enabling the exploration of a broad chemical space to optimize target engagement.[3]
Concurrently, the cyclopropyl group has emerged as a valuable bioisostere in medicinal chemistry.[4] Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, potentially increasing binding affinity and potency. Moreover, the inherent strain of the cyclopropane ring can confer unique electronic properties and improved metabolic stability.[4] This guide will delve into the specific attributes of 1-(6-Bromopyridin-2-yl)cyclopropanecarbonitrile, providing a foundational understanding for its application in the development of next-generation therapeutics.
Chemical Identity and Physicochemical Properties
CAS Number: 1093879-77-6[5][6][7]
Molecular Formula: C₉H₇BrN₂[8]
Molecular Weight: 223.07 g/mol [8]
While experimentally determined physical properties for 1-(6-bromopyridin-2-yl)cyclopropanecarbonitrile are not extensively reported in publicly available literature, data for structurally related compounds can provide valuable estimations.
Table 1: Physicochemical Properties of 1-(6-Bromopyridin-2-yl)cyclopropanecarbonitrile and Related Analogs
| Property | 1-(6-Bromopyridin-2-yl)cyclopropanecarbonitrile (Predicted/Inferred) | 1-(5-Bromopyrimidin-2-yl)cyclopropanecarbonitrile[9] | 1-(4-bromophenyl)cyclopropane-1-carbonitrile | 2-Bromopyridine[10] | Cyclopropanecarbonitrile[11] |
| Physical Form | Solid (inferred) | Solid | Solid | Colorless oily liquid | Clear to light yellow liquid |
| Melting Point (°C) | Not available | Not available | Not available | - | -25 |
| Boiling Point (°C) | Not available | Not available | Not available | 193-195 | 135 |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons (inferred) | Not available | Not available | Slightly soluble in water | Soluble in water |
| Storage Temperature | Cold-chain transportation suggested by some suppliers[5] | Room temperature | Refrigerated storage | - | - |
Note: The physical properties for the title compound are largely inferred from data on related structures and supplier information. Experimental verification is recommended.
Synthesis and Elucidation
The synthesis of 1-(6-bromopyridin-2-yl)cyclopropanecarbonitrile can be approached through several strategic disconnections. A plausible and commonly employed strategy involves the construction of the cyclopropane ring onto a pre-functionalized pyridine core or the coupling of a cyclopropyl moiety to the pyridine ring.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 1-(6-bromopyridin-2-yl)cyclopropanecarbonitrile is illustrated below. This approach highlights two key potential synthetic routes: the cyanation of a pre-formed bromocyclopropyl pyridine or the cyclopropanation of a substituted pyridine.
Caption: Retrosynthetic analysis of 1-(6-Bromopyridin-2-yl)cyclopropanecarbonitrile.
Proposed Synthetic Protocol: Palladium-Catalyzed Cyanation
A highly efficient method for the introduction of a nitrile group onto an aromatic ring is through palladium-catalyzed cyanation. This approach is particularly well-suited for aryl bromides.[3][12]
Workflow for the Synthesis of 1-(6-Bromopyridin-2-yl)cyclopropanecarbonitrile
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol:
-
Step 1: Synthesis of the Cyclopropyl Precursor. A variety of methods exist for the formation of cyclopropane rings. The Simmons-Smith reaction, utilizing a zinc-copper couple and diiodomethane, is a classic and effective method for the cyclopropanation of alkenes.[13] Alternatively, modern catalytic methods can also be employed.
-
Step 2: Palladium-Catalyzed Cyanation of the Bromocyclopropyl Pyridine.
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the bromocyclopropyl pyridine intermediate, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a suitable ligand if necessary (e.g., dppf), and a cyanide source (e.g., zinc cyanide).[14]
-
Add a dry, degassed solvent such as DMF or DMA.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(6-bromopyridin-2-yl)cyclopropanecarbonitrile.
-
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic signals for the 6-bromopyridin-2-yl and cyclopropanecarbonitrile moieties will validate the success of the synthesis.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the cyclopropyl group.
-
Pyridine Protons: The protons on the bromopyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, a characteristic splitting pattern of a triplet and two doublets is expected.[2][15]
-
Cyclopropyl Protons: The protons on the cyclopropane ring will appear in the upfield region (typically δ 0.5-2.0 ppm). The diastereotopic nature of the methylene protons will likely result in complex multiplets.[16][17]
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyridine H | 7.5 - 8.4 | m |
| Cyclopropyl CH₂ | 1.2 - 1.8 | m |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
-
Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom will be significantly influenced by the halogen's electronegativity and heavy atom effect.[15]
-
Cyclopropyl Carbons: The carbons of the cyclopropane ring will appear at relatively high field (δ 10-30 ppm).[4]
-
Nitrile Carbon: The carbon of the nitrile group will appear further downfield (δ ~115-125 ppm).
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-Br | ~142 |
| Pyridine C | 120 - 155 |
| Nitrile CN | ~120 |
| Cyclopropyl C-CN | ~15 |
| Cyclopropyl CH₂ | ~10 |
Applications in Drug Discovery and Medicinal Chemistry
The unique structural combination of a bromopyridine and a cyclopropylnitrile moiety in 1-(6-bromopyridin-2-yl)cyclopropanecarbonitrile makes it an attractive building block for the synthesis of novel drug candidates.
The Role of the 6-Bromopyridine Moiety
The bromine atom at the 6-position of the pyridine ring serves as a key functional group for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[3][18] This allows for the systematic exploration of structure-activity relationships (SAR) by appending a wide range of substituents to the pyridine core, which can modulate the compound's interaction with its biological target.
The Significance of the Cyclopropylnitrile Group
The cyclopropyl group is increasingly utilized in drug design to enhance a molecule's pharmacological profile. Its rigid nature can pre-organize the molecule into a conformation that is favorable for binding to a target protein, thereby increasing potency.[4] Furthermore, the C-H bonds of a cyclopropane are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to improved metabolic stability and a longer in vivo half-life.[4] The nitrile group can participate in hydrogen bonding interactions and can also serve as a precursor for other functional groups.
Caption: Key advantages of the title compound in drug discovery.
While specific therapeutic applications for 1-(6-bromopyridin-2-yl)cyclopropanecarbonitrile are not yet widely documented, its structural motifs are present in a number of clinical and preclinical drug candidates targeting a range of diseases.[4] Its potential as a key intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents is significant.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 1-(6-bromopyridin-2-yl)cyclopropanecarbonitrile.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[9][19][20]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13] Some suppliers recommend cold-chain transportation and storage.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(6-Bromopyridin-2-yl)cyclopropanecarbonitrile is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a synthetically tractable bromopyridine handle and a pharmacologically advantageous cyclopropylnitrile moiety provides a robust platform for the design and synthesis of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a solid foundation for researchers looking to incorporate this promising scaffold into their drug discovery programs.
References
-
RSC. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020, September 11). Royal Society of Chemistry. [Link]
-
ACS Publications. (2004, July 20). Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds. Retrieved from [Link]
-
Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
ACS Publications. (2010, December 30). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]
-
NextSDS. (n.d.). 1-(6-bromopyridin-2-yl)cyclopropanecarbonitrile — Chemical Substance Information. Retrieved from [Link]
-
PubMed. (2009, December 18). Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds. Retrieved from [Link]
-
MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromopyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropyl cyanide. Retrieved from [Link]
-
PubMed. (2013, February 15). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
Frontiers. (n.d.). Core publications in drug discovery and natural product research. Retrieved from [Link]
Sources
- 1. Frontiers | Core publications in drug discovery and natural product research [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical compounds - Patent GB-201402277-D0 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. pharmainventor.com [pharmainventor.com]
- 6. (S)-1-(6-Bromopyridin-2-yl)-2,2-dimethylpropan-1-ol | 127049-52-9 [sigmaaldrich.com]
- 7. nextsds.com [nextsds.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. chemscene.com [chemscene.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Cyclopropyl cyanide - Wikipedia [en.wikipedia.org]
- 12. CA1127658A - Esters of cyclopropane carboxylic acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 13. Cyclopropane synthesis [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. acadiau.ca [acadiau.ca]
- 16. rsc.org [rsc.org]
- 17. Drug discovery - Greenpharma [greenpharma.com]
- 18. np-mrd.org [np-mrd.org]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. benchchem.com [benchchem.com]
